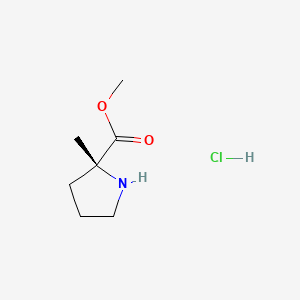

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAVUCBMJUPK-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-32-8 | |

| Record name | D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286768-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride from (S)-Proline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-methylpyrrolidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. As a constrained, non-natural amino acid derivative, its incorporation into peptides and small molecules can confer unique conformational properties, enhance metabolic stability, and improve biological activity.[1] The synthesis of enantiomerically pure forms is therefore of significant interest.

This technical guide provides a detailed, step-by-step methodology for the synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride, starting from the readily available chiral precursor, (S)-proline. The primary synthetic strategy detailed herein is based on the highly reliable and diastereoselective α-alkylation method developed by Seebach, which proceeds with retention of the original stereocenter's configuration.[2][3] This is followed by a standard esterification to yield the final target molecule.

A Note on Stereochemistry: The synthesis begins with (S)-proline. The key α-methylation step proceeds with retention of configuration. Consequently, the product formed is the (S)-enantiomer, namely (S)-2-methylproline, which is then converted to its methyl ester hydrochloride salt.[2] The user's request for the (2R)-enantiomer from (S)-proline would necessitate a synthetic route involving stereochemical inversion, which is outside the scope of this high-yielding, retention-based pathway.

Overall Synthetic Pathway

The synthesis is a four-step process commencing with the protection of (S)-proline to form a chiral auxiliary, followed by diastereoselective methylation, deprotection, and final esterification.

Experimental Protocols & Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data regarding reactants, conditions, and yields are summarized in the subsequent tables for clarity and comparison.

Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protection)

This step involves the condensation of (S)-proline with pivalaldehyde to form a bicyclic oxazolidinone, which serves as a chiral template for the subsequent stereoselective methylation.[2]

Methodology:

-

A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.

-

Pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol) are added to the suspension.

-

The mixture is heated to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.

-

An additional 40.0 mL of pivalaldehyde, 1 mL of trifluoroacetic acid, and 200 mL of pentane are added, and reflux is continued for another 72 hours.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The clear filtrate is concentrated under reduced pressure.

-

The residue is purified by Kugelrohr distillation (70°C, 0.0005 mm) to yield the product as a colorless oil.[2]

Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (α-Methylation)

This crucial step establishes the new stereocenter via a diastereoselective alkylation of the enolate derived from the protected proline.

Methodology:

-

A solution of lithium diisopropylamide (LDA) is prepared by adding 1.6 M butyllithium in hexane (88.6 mL, 0.142 mol) to diisopropylamine (18.3 mL, 0.131 mol) in dry tetrahydrofuran (THF, 120 mL) at -78°C under an argon atmosphere. The mixture is warmed to room temperature for 20 minutes and then re-cooled to -78°C.[2]

-

The freshly prepared LDA solution is added over 20 minutes to a pre-cooled (-78°C) solution of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.0 g, 0.109 mol) in 600 mL of dry THF.

-

After stirring for 30 minutes at -78°C, methyl iodide (13.6 mL, 0.218 mol) is added.

-

The reaction mixture is stirred at -78°C for 3 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by adding 200 mL of a half-saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.[2] The product is typically used in the next step without further purification.

Step 3: Synthesis of (S)-2-Methylproline (Deprotection)

Acidic hydrolysis removes the pivalaldehyde protecting group to liberate the free α-methylated amino acid.

Methodology:

-

The crude methylated product from the previous step (approx. 0.102 mol) is dissolved in 400 mL of 3 N hydrochloric acid.

-

The mixture is heated to reflux for 1 hour.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The dark residue is re-treated with 400 mL of 3 N HCl and extracted with dichloromethane (4 x 200 mL) to remove pivalic acid and other organic impurities.

-

The combined aqueous layers are concentrated and dried under reduced pressure (60°C, 15 mm) to yield crude (S)-2-methylproline hydrochloride.[2]

-

Purification is achieved by ion-exchange chromatography to yield the zwitterionic amino acid.[2]

Step 4: Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride (Esterification)

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by formation of the hydrochloride salt for improved stability and handling.[4]

Methodology:

-

(S)-2-Methylproline (10.0 g, 77.4 mmol) is suspended in 150 mL of anhydrous methanol in a flask equipped with a reflux condenser and a drying tube.

-

The suspension is cooled to 0°C in an ice bath.

-

Thionyl chloride (8.5 mL, 116.1 mmol) is added dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4 hours.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is co-evaporated with diethyl ether (2 x 50 mL) to remove any remaining traces of HCl.

-

The crude solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride as a white solid.

Data Summary

The following tables provide a summary of the reactants, conditions, and expected outcomes for the described synthetic pathway.

Table 1: Summary of Reactants and Reagents

| Step | Key Reactant | Molar Eq. | Key Reagents | Molar Eq. | Solvent(s) |

| 1 | (S)-Proline | 1.0 | Pivalaldehyde, Trifluoroacetic acid | 7.0, 0.15 | Pentane |

| 2 | Protected Proline | 1.0 | LDA, Methyl Iodide | 1.2, 2.0 | Tetrahydrofuran (THF) |

| 3 | Methylated Intermediate | 1.0 | Hydrochloric Acid (3 N) | Excess | Water |

| 4 | (S)-2-Methylproline | 1.0 | Thionyl Chloride | 1.5 | Methanol |

Table 2: Summary of Reaction Conditions and Yields

| Step | Temperature (°C) | Reaction Time | Product | Reported Yield (%) | Reference |

| 1 | Reflux (~36°C) | 144 h | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 67-74% | [2] |

| 2 | -78 to RT | ~15 h | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | ~95% (crude) | [2] |

| 3 | Reflux (~100°C) | 1 h | (S)-2-Methylproline | 85-90% (from step 2) | [2] |

| 4 | 0 to Reflux (~65°C) | 4 h | Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl | >90% (typical) | [4][5] |

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral molecule of significant interest in pharmaceutical research and development. As a derivative of the amino acid proline, it serves as a valuable building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its core physicochemical properties, offering crucial data for its application in medicinal chemistry, process development, and formulation studies.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride[1] |

| CAS Number | 1286768-32-8[1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₂[1][4] |

| Molecular Weight | 179.64 g/mol [1][4] |

| Canonical SMILES | COC(=O)C1(CCCN1)C.[H]Cl |

| InChI Key | YCYWAVUCBMJUPK-OGFXRTJISA-N[4] |

| Synonyms | D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1)[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Physical Form | Solid, crystalline powder.[4][5] | Vendor Data |

| Color | White to off-white. | Vendor Data |

| Melting Point | 69-71 °C (for the corresponding D-proline methyl ester hydrochloride) | [5] |

| Boiling Point | Data not available. | N/A |

| Solubility | Soluble in water and methanol. Slightly soluble in chloroform and dichloromethane. | [5] |

| pKa | Data not available. | N/A |

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, dry sample of the compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Determination

A general method for determining the solubility of the compound in various solvents.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

-

A standard solution of this compound is prepared in deionized water.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, based on established chemical transformations of proline derivatives.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Workflow for Physicochemical Property Determination

The following diagram outlines the general experimental workflow for characterizing the physicochemical properties of a given chemical compound.

Caption: General workflow for determining key physicochemical properties.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data and outlined experimental protocols offer a valuable resource for researchers engaged in the synthesis, development, and application of this important chiral building block. Further experimental validation of the presented data is encouraged for specific research applications.

References

- 1. This compound | C7H14ClNO2 | CID 71306205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1286768-32-8 | methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride - Capot Chemical [capotchem.com]

- 3. CAS 1286768-32-8 | 4H58-5-R0 | MDL MFCD20685906 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. METHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL [cymitquimica.com]

- 5. Methyl pyrrolidine-2-carboxylate hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a chiral building block utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Compound Information

This compound is the hydrochloride salt of the methyl ester of 2-methyl-D-proline. Its rigid, chiral pyrrolidine structure makes it a valuable intermediate in stereoselective synthesis.

Molecular Structure:

Caption: 2D representation of the molecular structure.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and hazard information for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1286768-32-8 | [2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically >97% | [3] |

| Synonyms | D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1) | [2] |

Table 2: Hazard Identification

| Hazard Statement Code | Description | Reference |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from D-proline. The following experimental protocol is based on established methods for the synthesis of analogous α-methylated proline derivatives and general esterification procedures.[1][4]

Synthetic Workflow

Caption: Synthetic workflow from D-Proline.

Detailed Experimental Protocol

Step 1: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protected D-Proline)

This procedure is analogous to the synthesis starting from L-proline.[4]

-

Suspend D-proline in pentane in a round-bottomed flask equipped with a Dean-Stark trap.

-

Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.

-

Heat the mixture to reflux with azeotropic removal of water for approximately 72 hours.

-

Add additional pivalaldehyde and trifluoroacetic acid and continue refluxing for another 72 hours.

-

After cooling, filter the reaction mixture.

-

Concentrate the clear solution under reduced pressure.

-

Purify the residue by distillation to afford the protected D-proline intermediate as a colorless oil.

Step 2: Synthesis of (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Methylation)

-

Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) by adding n-butyllithium to diisopropylamine at -78 °C, then warming to room temperature for 20 minutes.

-

Cool the LDA solution back to -78 °C.

-

Add the LDA solution dropwise to a solution of the protected D-proline intermediate in dry THF at -78 °C.

-

After stirring for 1 hour at -78 °C, add methyl iodide (MeI).

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the methylated intermediate.

Step 3: Synthesis of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (Hydrolysis)

-

Heat the methylated intermediate in 3 N hydrochloric acid (HCl) at reflux for 1-2 hours.

-

Remove the water under reduced pressure using a rotary evaporator.

-

Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.

-

Concentrate the aqueous layer and dry under reduced pressure to yield (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.

Step 4: Synthesis of this compound (Esterification)

This procedure is based on a general method for the esterification of amino acids.[1]

-

Suspend (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride in methanol in a round-bottom flask.

-

Slowly add trimethylchlorosilane (TMSCl) while stirring.

-

Stir the resulting solution at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to give the final product, this compound.

Applications in Drug Development

As a chiral building block, this compound is valuable in the synthesis of complex molecular structures, particularly for active pharmaceutical ingredients. Its incorporation can impart specific stereochemistry, which is often crucial for the biological activity and selectivity of a drug molecule.

One notable application is its use as an intermediate in the synthesis of bicyclic aza compounds that act as agonists of the muscarinic M1 and/or M4 receptors.[5] These receptors are targets for the treatment of central nervous system disorders, including Alzheimer's disease and schizophrenia.[5]

Conclusion

This compound is a key chiral intermediate with significant applications in pharmaceutical synthesis. The synthetic pathway, primarily originating from D-proline, allows for the creation of enantiomerically pure compounds. The methodologies provided in this guide offer a framework for its preparation and use in research and development settings.

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H14ClNO2 | CID 71306205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US10961225B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. While specific quantitative experimental data is not extensively available in public literature, this document consolidates the existing qualitative information and presents standardized, best-practice experimental protocols for determining these crucial physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering a foundational understanding and practical methodologies for the evaluation of this compound.

Introduction

This compound is a chiral organic compound featuring a pyrrolidine ring, a methyl ester, and a hydrochloride salt.[1][2][3] Its structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules.[4][5] An understanding of its solubility and stability is paramount for its effective use in research and development, particularly in formulation studies, reaction chemistry, and regulatory submissions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 179.64 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Purity | Typically >97% | [3] |

| CAS Number | 1286768-32-8 | [1] |

Solubility Profile

Qualitative Solubility

This compound is described as being soluble in polar solvents.[2] The presence of the carboxylate and hydrochloride functional groups contributes to its solubility in aqueous solutions and alcohols.[2] Specifically, it is reported to be highly soluble in water and ethanol.[4] The hydrochloride salt form is noted to enhance its overall solubility and stability, which is a desirable characteristic for many chemical and pharmaceutical applications.[2]

Quantitative Solubility Data

Stability Profile

General Stability

The compound is generally considered to exhibit excellent stability under various conditions, which makes it a reliable intermediate in pharmaceutical applications.[4] The hydrochloride salt form contributes to its enhanced stability.[2] Proper handling and storage are essential to maintain its integrity and prevent degradation.[2]

Specific Stability Data

Detailed quantitative stability data, such as degradation kinetics under specific pH, temperature, and light conditions, are not extensively reported in publicly accessible literature. Therefore, a comprehensive set of protocols for conducting forced degradation and long-term stability studies, in line with ICH guidelines, is provided in Section 5.2.

Experimental Protocols

The following sections outline detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Aqueous Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound at a specified temperature.

Materials:

-

This compound

-

Purified water (HPLC grade)

-

pH meter

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container. The excess solid should be clearly visible.

-

Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of purified water to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

-

The workflow for this experimental protocol is illustrated in the following diagram:

Caption: Workflow for Aqueous Solubility Determination.

Protocol for Stability Indicating Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound heated at 80 °C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

For each stress condition, mix the stock solution with the respective stress agent. For thermal degradation, use the solid compound.

-

-

Stress Exposure:

-

Incubate the samples under the specified conditions for the designated time.

-

-

Neutralization (for acidic and basic hydrolysis):

-

After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

-

-

Evaluation:

-

Compare the chromatograms of the stressed samples with the control.

-

Identify and quantify any degradation products.

-

Determine the percentage of degradation.

-

The logical relationship for conducting a forced degradation study is depicted below:

Caption: Forced Degradation Study Logic.

Conclusion

This compound is a valuable chiral building block with favorable qualitative solubility in polar solvents and good general stability. While specific quantitative data remains to be fully characterized in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies, aligned with industry standards, will enable scientists and drug development professionals to thoroughly characterize the compound, thereby facilitating its effective application in pharmaceutical research and development.

References

- 1. This compound | C7H14ClNO2 | CID 71306205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 3. METHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL [cymitquimica.com]

- 4. fuaij.com [fuaij.com]

- 5. Methylpyrrolidine-2-carboxylate hydrochloride [chembk.com]

Spectroscopic and Structural Elucidation of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.

Chemical Structure and Properties

This compound is a chiral organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[1] Its structure consists of a pyrrolidine ring with a methyl group and a methyl carboxylate group at the chiral center in the (R) configuration, and it is supplied as a hydrochloride salt.

| Identifier | Value |

| IUPAC Name | methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride[1] |

| Molecular Formula | C₇H₁₄ClNO₂[1] |

| Molecular Weight | 179.64 g/mol [1] |

| CAS Number | 1286768-32-8[2] |

Spectroscopic Data (Expected)

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, such as methyl pyrrolidine-2-carboxylate hydrochloride.[3]

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.7 | s | 3H | -CH₃ (at C2) |

| ~2.0-2.4 | m | 4H | -CH₂-CH₂- (pyrrolidine ring) |

| ~3.4 | t | 2H | -N-CH₂- (pyrrolidine ring) |

| ~3.8 | s | 3H | -O-CH₃ (ester) |

| ~10.0 (broad) | s | 2H | NH₂⁺ |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~22.0 | -CH₃ (at C2) |

| ~25.0, ~38.0 | -CH₂-CH₂- (pyrrolidine ring) |

| ~46.0 | -N-CH₂- (pyrrolidine ring) |

| ~53.0 | -O-CH₃ (ester) |

| ~68.0 | C2 (quaternary) |

| ~172.0 | C=O (ester) |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Strong, broad | N-H stretch (amine salt) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) (Expected)

| m/z | Interpretation |

| 144.1025 | [M+H]⁺ (M = free base, C₇H₁₃NO₂) |

| 112.0762 | [M - OCH₃]⁺ |

| 84.0813 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra can be acquired on a standard spectrometer, for instance, a Bruker AVANCE operating at a proton frequency of 600 MHz.[4]

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, at a concentration of 5-7 mM.[4] Tetramethylsilane (TMS) can be used as an internal reference.[4]

-

¹H NMR Acquisition: Acquire spectra at room temperature. For complex spectra, 2D experiments like COSY and HETCOR can be employed for full assignment.[5]

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra to determine the chemical shifts of the carbon atoms. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[5]

-

Data Processing: Process the spectra using appropriate software (e.g., NMRPipe).[4] This typically involves applying a window function, linear prediction, and baseline correction.[4]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is a common and effective technique.[6]

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for weaker signals or diluting the solution for overly strong signals.[6]

-

-

Cleaning: After analysis, clean the salt plates with a suitable solvent like acetone and return them to a desiccator to prevent damage from moisture.[6]

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a powerful method for the analysis of amino acid esters.[7]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent mixture, such as acetonitrile and water with a small amount of formic acid to facilitate protonation.[7]

-

If necessary, perform protein precipitation using a reagent like trichloroacetic acid, followed by centrifugation to obtain a clear supernatant.[7]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC system equipped with a suitable column for polar compounds, such as a HILIC column.[7]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[7]

-

Couple the LC system to a tandem mass spectrometer with an ESI source operating in positive ion mode.[7]

-

Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted analysis or full scan mode for structural elucidation.[7]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound | C7H14ClNO2 | CID 71306205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. Methyl pyrrolidine-2-carboxylate hydrochloride | 65365-28-8 [chemicalbook.com]

- 4. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical and organic synthesis. This document details its commercial availability, suppliers, and key chemical properties. Furthermore, it outlines a detailed synthesis protocol for its parent carboxylic acid and a general method for its esterification, alongside an application protocol for a closely related chiral auxiliary in asymmetric synthesis.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers catering to the research and development sector. The typical purity offered is ≥97%. It is generally supplied as a solid. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Fluorochem | METHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL | 1286768-32-8 | C₇H₁₄ClNO₂ | 179.64 | 97% |

| CymitQuimica | METHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL | 1286768-32-8 | C₇H₁₄ClNO₂ | 179.64 | 97%[1] |

| Synthonix | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 | C₆H₁₂ClNO₂ | 165.62 | 97%[2] |

Physicochemical Properties

This chiral compound is a hydrochloride salt of the methyl ester of (2R)-2-methylpyrrolidine-2-carboxylic acid. The hydrochloride form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | White to beige powder or crystals | [2] |

| Purity | ≥97% | [1][2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis Protocols

Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

The enantiomer, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, can be synthesized from (S)-proline in a three-step process. This protocol, with appropriate starting material chirality, can be adapted for the (R)-enantiomer.

Step 1: Synthesis of Azetidinone Intermediate

-

Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

-

Add magnesium sulfate (30 g).

-

Heat the mixture at 60°C for 24 hours.

-

Stir at room temperature for 2 days.

-

Filter the mixture and wash the residue with ethyl acetate.

-

Combine the organic phases and concentrate.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Dry with magnesium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to obtain the azetidinone intermediate.[3]

Step 2: Methylation of the Azetidinone Intermediate

-

Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

-

Add a cold solution of 2M LDA (2.6 mL, 5.20 mmol) dropwise.

-

After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).

-

Warm the mixture to -30°C over 2 hours.

-

Add water and allow the mixture to warm to room temperature.

-

Extract the mixture with chloroform, wash the combined extracts with brine, dry with magnesium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography.[3]

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

-

Add the methylated azetidinone intermediate (430 mg, 1.66 mmol) to 6M HCl (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture.

-

Grind the residue with hot acetone.

-

After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the hydrochloride salt as a white solid.[3]

Esterification to this compound (General Procedure)

The conversion of the carboxylic acid to its methyl ester can be achieved via Fischer-Speier esterification.[4]

General Protocol:

-

Suspend (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add a catalyst, such as thionyl chloride or acetyl chloride, dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After completion, remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Note: The use of an acid catalyst like HCl should be done with caution as the starting material is already a hydrochloride salt. An alternative is to use a large excess of anhydrous methanol and a reagent like thionyl chloride which will generate HCl in situ.

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral building block. Its related amine, (R)-2-methylpyrrolidine, is a well-established chiral auxiliary in asymmetric synthesis, particularly in the α-alkylation of ketones. The following is a general workflow for such a reaction.

Experimental Workflow: Asymmetric α-Alkylation of a Ketone

This workflow illustrates the use of a chiral pyrrolidine derivative to induce asymmetry in the alkylation of a prochiral ketone.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway to obtain this compound based on the protocols described.

References

- 1. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]

- 2. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: The Use of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral building block with significant potential in the field of asymmetric synthesis. As a derivative of proline, a cornerstone of organocatalysis, this compound offers a versatile scaffold for the development of novel chiral ligands and catalysts. Its rigid pyrrolidine ring and defined stereochemistry at the C2 position make it an attractive starting material for creating sophisticated molecular architectures necessary for enantioselective transformations. This document outlines the potential applications of this compound and provides detailed protocols for analogous, well-established asymmetric methodologies.

While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural similarity to highly successful pyrrolidine-based organocatalysts and ligands suggests its primary utility as a precursor.[1][2] By modifying the secondary amine and the methyl ester functionalities, researchers can synthesize a diverse library of chiral catalysts for various asymmetric reactions, including but not limited to, aldol reactions, Michael additions, and Mannich reactions.[3]

Potential Applications in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis is as a chiral precursor for the synthesis of more complex organocatalysts and ligands for transition metal catalysis.

1. Synthesis of Chiral Prolinamide Catalysts: The secondary amine can be readily acylated with various chiral or achiral carboxylic acids to yield prolinamide derivatives. These derivatives have been shown to be effective organocatalysts for a range of asymmetric transformations. The methyl group at the C2 position can offer unique steric and electronic properties to the resulting catalyst, potentially influencing its reactivity and enantioselectivity.

2. Development of Chiral Ligands for Transition Metal Catalysis: The pyrrolidine scaffold is a key component in many successful chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions.[4] this compound can be derivatized to incorporate phosphine, amine, or other coordinating groups to create novel bidentate or monodentate ligands.

To illustrate the potential of the pyrrolidine scaffold in asymmetric synthesis, the following section provides a detailed application note and protocol for a closely related compound, (R)-2-methylpyrrolidine, in the asymmetric α-alkylation of ketones. This reaction is a classic example of how a simple chiral pyrrolidine derivative can be used to achieve high levels of enantioselectivity.

Exemplary Application: Asymmetric α-Alkylation of Ketones using a Structurally Related Pyrrolidine Derivative

This section details the use of (R)-2-methylpyrrolidine as a chiral auxiliary in the asymmetric α-alkylation of cyclohexanone. This example serves to demonstrate the utility of the chiral pyrrolidine scaffold in asymmetric synthesis and provides a methodological template for potential applications of catalysts derived from this compound.

Reaction Principle

The asymmetric α-alkylation of a ketone using a chiral secondary amine like (R)-2-methylpyrrolidine proceeds through a three-step sequence:

-

Enamine Formation: The chiral amine reacts with the prochiral ketone to form a chiral enamine intermediate.

-

Alkylation: The chiral enamine is then reacted with an alkylating agent (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to one face of the enamine, leading to an enantioenriched iminium salt.

-

Hydrolysis: Acidic hydrolysis of the iminium salt regenerates the chiral auxiliary and yields the α-alkylated ketone with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric α-alkylation of cyclohexanone with various alkyl halides using (R)-2-methylpyrrolidine as the chiral auxiliary.

| Entry | Alkyl Halide (RX) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl bromide | (R)-2-Benzylcyclohexanone | 85 | 92 |

| 2 | Ethyl iodide | (R)-2-Ethylcyclohexanone | 78 | 88 |

| 3 | Propyl bromide | (R)-2-Propylcyclohexanone | 82 | 90 |

| 4 | Allyl bromide | (R)-2-Allylcyclohexanone | 80 | 91 |

Experimental Protocols

Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from established methodologies for asymmetric alkylation using chiral pyrrolidine auxiliaries.

Materials:

-

Cyclohexanone

-

(R)-2-methylpyrrolidine

-

Toluene, anhydrous

-

Benzyl bromide

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Chiral Enamine Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in anhydrous toluene.

-

Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude chiral enamine is used in the next step without further purification.

Step 2: Asymmetric Alkylation

-

Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature to form the aza-enolate.

-

Add benzyl bromide (1.1 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

-

Quench the reaction by adding 10% hydrochloric acid.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched (R)-2-benzylcyclohexanone.

Visualizations

Caption: Workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.

Caption: Proposed stereochemical model for the asymmetric alkylation.

Conclusion

This compound is a valuable chiral building block for asymmetric synthesis. While its direct application as a catalyst is not yet widely reported, its potential for derivatization into novel organocatalysts and ligands is significant. The provided exemplary protocol for the asymmetric α-alkylation of a ketone using a structurally related chiral pyrrolidine demonstrates the power of this scaffold in achieving high enantioselectivity. Researchers and drug development professionals can leverage this compound as a starting material to explore new catalytic systems for the synthesis of enantioenriched molecules.

References

- 1. fuaij.com [fuaij.com]

- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Methyl (2R)-2-methylpyrrolidine-2-carboxylate Hydrochloride in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, particularly in promoting asymmetric aldol reactions to generate chiral β-hydroxy carbonyl compounds, which are key building blocks for many pharmaceuticals and natural products.[1][2] This document provides detailed application notes and a generalized protocol for the use of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a chiral proline derivative, as a catalyst in asymmetric aldol reactions.

While specific literature on the catalytic use of this compound in aldol reactions is not extensively available, its structural similarity to well-established proline-based catalysts suggests its potential to facilitate these transformations.[3] The protocol provided herein is an adapted general procedure based on established methods for proline-catalyzed aldol reactions.[4] Researchers should consider this a starting point for optimization.

Catalytic Cycle and Proposed Mechanism

The catalytic cycle of a proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks the carbonyl group of an aldehyde acceptor in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the aldol product and regenerate the catalyst. The stereochemistry of the product is dictated by the chiral environment provided by the catalyst during the carbon-carbon bond formation.

References

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fuaij.com [fuaij.com]

- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride as a Precursor for High-Performance Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of a potent class of organocatalysts derived from Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. The resulting (2R)-α,α-diaryl-2-methylpyrrolidinemethanol silyl ether catalysts are highly effective in promoting a variety of asymmetric transformations, offering excellent enantioselectivity and yields. This document outlines the detailed synthetic protocols, data on catalyst performance, and visual representations of the synthetic and catalytic pathways.

Introduction to Pyrrolidine-Based Organocatalysis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to traditional metal-based catalysts.[1] Chiral pyrrolidine derivatives, in particular, have proven to be privileged scaffolds for a wide range of asymmetric reactions.[2] Among the most successful are the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, which are known for their high activity and stereoselectivity in reactions involving aldehydes and ketones.[3][4]

This compound serves as a readily available and cost-effective precursor for the synthesis of a modified Jørgensen-Hayashi catalyst. The presence of a methyl group at the C2 position of the pyrrolidine ring can enhance the steric bulk of the catalyst, potentially leading to improved enantiocontrol in certain asymmetric transformations.

Synthesis of (2R)-α,α-Diaryl-2-methylpyrrolidinemethanol Silyl Ether Organocatalyst

The synthesis of the target organocatalyst from this compound is a multi-step process. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the preparation of the organocatalyst.

Experimental Protocols

Protocol 1: N-Boc Protection of Methyl (2R)-2-methylpyrrolidine-2-carboxylate

This protocol describes the protection of the secondary amine of the starting material with a tert-butyloxycarbonyl (Boc) group, which is essential for the subsequent Grignard reaction.

-

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or a 2:1 mixture of Water/THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or a 2:1 v/v mixture of H₂O/THF.

-

Add Et₃N or DIPEA (2.2 eq) and stir the solution at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if using an aqueous solvent system, extract the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate.

-

Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).

-

Materials:

-

N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 1 M NaOH (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams.

-

Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (2R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-2-methylpyrrolidine.

-

Protocol 3: Swern Oxidation to the Aldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, a crucial intermediate for the Grignard addition.

-

Materials:

-

(2R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-2-methylpyrrolidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (2R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-2-methylpyrrolidine (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add Et₃N (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (2R)-1-(tert-Butoxycarbonyl)-2-formyl-2-methylpyrrolidine is typically used in the next step without further purification.

-

Protocol 4: Grignard Reaction with Arylmagnesium Bromide

This protocol details the addition of an aryl Grignard reagent to the aldehyde to form the diarylprolinol scaffold.

-

Materials:

-

(2R)-1-(tert-Butoxycarbonyl)-2-formyl-2-methylpyrrolidine

-

Arylmagnesium bromide (e.g., Phenylmagnesium bromide or 3,5-bis(trifluoromethyl)phenylmagnesium bromide) (2.2 eq) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

To a solution of the crude aldehyde from the previous step (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the arylmagnesium bromide solution dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (2R)-N-Boc-α,α-diaryl-2-methylpyrrolidinemethanol.

-

Protocol 5: Silylation of the Tertiary Alcohol

This protocol describes the protection of the tertiary alcohol with a silyl group to furnish the final protected catalyst.

-

Materials:

-

(2R)-N-Boc-α,α-diaryl-2-methylpyrrolidinemethanol

-

Triethylsilyl chloride (TESCl) or other silylating agent

-

Triethylamine (Et₃N) or Imidazole

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a solution of the diarylprolinol (1.0 eq) and Et₃N (1.5 eq) or imidazole (2.0 eq) in anhydrous DCM at 0 °C, add TESCl (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench with water and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-Boc protected diarylprolinol silyl ether.

-

Protocol 6: N-Boc Deprotection

This final step removes the Boc protecting group to yield the active organocatalyst.

-

Materials:

-

N-Boc protected diarylprolinol silyl ether

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the N-Boc protected catalyst (1.0 eq) in anhydrous DCM.

-

Add TFA (10-20 eq) and stir the solution at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final (2R)-α,α-diaryl-2-methylpyrrolidinemethanol silyl ether organocatalyst.

-

Applications in Asymmetric Catalysis

The synthesized (2R)-α,α-diaryl-2-methylpyrrolidinemethanol silyl ether is a versatile organocatalyst for various asymmetric transformations. Below are representative protocols and performance data for key reactions.

Asymmetric Michael Addition

The catalyst effectively promotes the conjugate addition of aldehydes to nitroalkenes, a powerful C-C bond-forming reaction.

Caption: Catalytic cycle for the asymmetric Michael addition.

Protocol 7: Asymmetric Michael Addition of Aldehydes to Nitroolefins

-

Materials:

-

(2R)-α,α-Diaryl-2-methylpyrrolidinemethanol silyl ether catalyst

-

Aldehyde

-

Nitroolefin

-

Solvent (e.g., Toluene, CH₂Cl₂)

-

Benzoic acid (optional co-catalyst)

-

-

Procedure:

-

To a solution of the nitroolefin (1.0 eq) and the aldehyde (1.5-2.0 eq) in the chosen solvent, add the organocatalyst (5-10 mol%).

-

If required, add benzoic acid (5-10 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the indicated time.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

-

Table 1: Performance in Asymmetric Michael Addition

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |

| 2 | Butanal | β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | 92 | 93:7 | 97 |

| 3 | Propanal | (E)-1-Nitro-2-phenylpropene | 10 | Toluene | 48 | 88 | 90:10 | 96 |

| 4 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 5 | Toluene | 36 | 90 | >99:1 | 99 |

Asymmetric Aldol Reaction

The catalyst facilitates the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones.

Protocol 8: Asymmetric Aldol Reaction

-

Materials:

-

(2R)-α,α-Diaryl-2-methylpyrrolidinemethanol silyl ether catalyst

-

Ketone

-

Aldehyde

-

Solvent (e.g., Acetone, DMF, or neat)

-

-

Procedure:

-

To a solution of the aldehyde (1.0 eq) in the ketone (used as solvent or in a co-solvent), add the organocatalyst (5-20 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., 0 °C or -20 °C) for the indicated time.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess.

-

Table 2: Performance in Asymmetric Aldol Reaction

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Acetone | 4-Nitrobenzaldehyde | 10 | Acetone | 0 | 24 | 98 | 95:5 | 97 |

| 2 | Cyclohexanone | Benzaldehyde | 20 | Neat | RT | 48 | 90 | 92:8 | 95 |

| 3 | Acetone | 2-Naphthaldehyde | 10 | Acetone | 0 | 36 | 94 | 96:4 | 98 |

| 4 | Cyclopentanone | 4-Chlorobenzaldehyde | 20 | DMF | -20 | 72 | 85 | 90:10 | 96 |

Asymmetric Diels-Alder Reaction

The catalyst can also be employed in enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes.[3]

References

- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

experimental setup for enantioselective reactions with Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Abstract

This document provides a detailed protocol for a representative enantioselective Michael addition reaction. While Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a valuable chiral building block in pharmaceutical and chemical synthesis, its direct application as an organocatalyst requires neutralization to the corresponding free amine.[1] This application note outlines a general procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a key carbon-carbon bond-forming reaction, using the in situ generated free amine of Methyl (2R)-2-methylpyrrolidine-2-carboxylate as the proposed organocatalyst. The described methodology is based on established protocols for structurally similar chiral pyrrolidine catalysts and is intended to serve as a starting point for researchers in drug development and organic synthesis.

Introduction

Chiral pyrrolidine derivatives are powerful organocatalysts for a variety of enantioselective transformations, including aldol reactions, Mannich reactions, and Michael additions.[2][3] The pyrrolidine moiety, when appropriately substituted, creates a specific chiral environment that can effectively control the stereochemical outcome of a reaction. Methyl (2R)-2-methylpyrrolidine-2-carboxylate, as a chiral secondary amine, is a promising candidate for catalyzing such reactions. The presence of a methyl group and a methyl ester at the C2 position can influence the steric and electronic properties of the catalyst, potentially leading to high levels of stereoselectivity. This application note details the experimental setup for a model enantioselective Michael addition, providing a protocol that can be adapted and optimized for various substrates.

Experimental Workflow

The following diagram illustrates the general workflow for the proposed enantioselective Michael addition reaction, from catalyst preparation to product analysis.

Caption: Experimental workflow for the enantioselective Michael addition.

Representative Experimental Protocol

Reaction: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene.

Materials:

-

This compound

-

Triethylamine (Et3N)

-

Cyclohexanone

-

β-Nitrostyrene

-

Anhydrous Chloroform (CHCl3)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Catalyst Preparation (In Situ): In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.02 mmol, 10 mol%) and triethylamine (0.02 mmol, 10 mol%) in anhydrous chloroform (1.0 mL). Stir the solution at room temperature for 15 minutes to ensure complete neutralization to the free amine.

-

Reaction Setup: To the catalyst solution, add cyclohexanone (1.0 mmol, 5.0 equiv.). Cool the mixture to 0 °C in an ice bath.

-

Addition of Michael Acceptor: Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench by adding a saturated aqueous solution of NH4Cl (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC). Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the enantioselective Michael addition of various ketones to nitroalkenes catalyzed by chiral pyrrolidine derivatives, which can be used as a benchmark for optimizing reactions with Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | β-Nitrostyrene | 10 | CHCl₃ | 0 | 24 | 95 | 95:5 | 97 |

| 2 | Cyclopentanone | β-Nitrostyrene | 10 | Toluene | rt | 48 | 88 | 90:10 | 92 |

| 3 | Acetone | β-Nitrostyrene | 20 | CH₂Cl₂ | rt | 72 | 75 | - | 85 |

| 4 | Cyclohexanone | (E)-Nitropent-1-ene | 10 | CHCl₃ | 0 | 36 | 92 | 93:7 | 96 |

Note: The data presented in this table is representative of results achievable with similar chiral pyrrolidine organocatalysts and should be considered as a guideline.

Signaling Pathway/Logical Relationship Diagram

The catalytic cycle for the enantioselective Michael addition mediated by a chiral secondary amine like Methyl (2R)-2-methylpyrrolidine-2-carboxylate is proposed to proceed through an enamine intermediate.

Caption: Proposed catalytic cycle for the Michael addition.

Conclusion

This compound is a readily available chiral precursor. Upon conversion to its free amine form, it is expected to serve as an effective organocatalyst for enantioselective reactions. The provided protocol for the asymmetric Michael addition offers a robust starting point for researchers to explore its catalytic potential. Optimization of reaction parameters such as solvent, temperature, and catalyst loading will be crucial for achieving high yields and stereoselectivities with different substrates. This application note aims to facilitate the use of this chiral building block in the development of novel synthetic methodologies for the preparation of enantiomerically enriched molecules.

References

Application Note: Derivatization of Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl for Pharmaceutical Intermediates

AN-20251226-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a versatile chiral building block used in the synthesis of complex molecular structures, particularly active pharmaceutical ingredients (APIs).[1][2] Its pyrrolidine ring is a common scaffold in many biologically active compounds. This document outlines key derivatization protocols for this compound, focusing on N-acylation to produce intermediates for potent enzyme inhibitors, such as those for Cathepsin K, a therapeutic target for osteoporosis.[3][4][5] Detailed methodologies, reaction workflows, and data summaries are provided for researchers in pharmaceutical development.

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl is a chiral amino acid ester derivative. The presence of a secondary amine, a methyl ester, and a chiral center makes it a valuable starting material for creating diverse and stereospecific molecules.[2] The hydrochloride salt form enhances stability and solubility, simplifying handling in various reaction conditions.[2]

The primary reactive site for derivatization is the secondary amine within the pyrrolidine ring. After neutralization of the hydrochloride salt, this amine becomes a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation. This application note focuses on N-acylation, a common strategy for synthesizing peptide-like structures and other complex intermediates.

Key Applications:

-